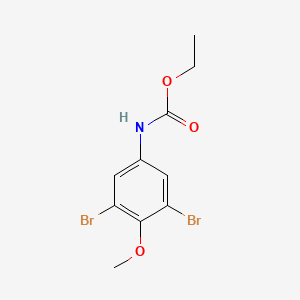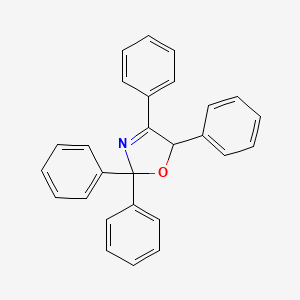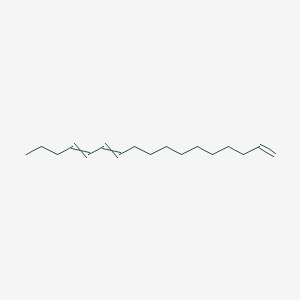
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound it is attached to .
Méthodes De Préparation
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of specific reagents and catalysts to introduce the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, often facilitated by photoredox catalysis . Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and Ruppert’s reagent .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of compounds . In industry, it can be used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethyl-substituted molecules such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but they differ in their overall molecular structure and specific applications.
Propriétés
Numéro CAS |
85977-28-2 |
|---|---|
Formule moléculaire |
C12H9F3O |
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8H,4-5H2 |
Clé InChI |
ISERJJQTUPQELR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)C1C3=C2C(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
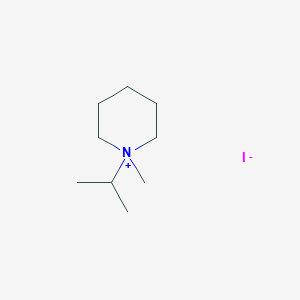
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
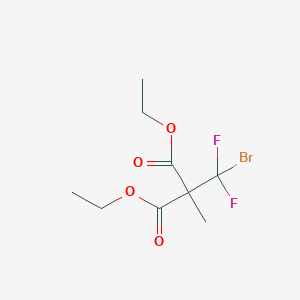


mercury](/img/structure/B14413184.png)
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
